molecular formula C7H6BrN3O3 B13685857 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate

Cat. No.: B13685857
M. Wt: 260.04 g/mol
InChI Key: WYQYFKYNFMEZHO-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate typically involves the reaction of 6-bromo-[1,2,4]triazolo[4,3-a]pyridine with carboxylic acid under specific conditions. One common method involves the use of microwave-mediated, catalyst-free synthesis, which has been shown to yield high purity products efficiently .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H6BrN3O3

Molecular Weight

260.04 g/mol

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrate

InChI

InChI=1S/C7H4BrN3O2.H2O/c8-4-1-5(7(12)13)6-10-9-3-11(6)2-4;/h1-3H,(H,12,13);1H2

InChI Key

WYQYFKYNFMEZHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1Br)C(=O)O.O

Origin of Product

United States

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